AAA-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AAA-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is particularly useful in the study of proteolytic enzymes such as chymotrypsin and elastase. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color under alkaline conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AAA-pNA involves the coupling of N-Succinyl-Ala-Ala-Pro-Phe with p-nitroaniline. This process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

AAA-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between the phenylalanine and p-nitroaniline residues results in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include buffers such as Tris-HCl or phosphate-buffered saline (PBS). The reaction conditions may also involve the presence of divalent metal ions like calcium or magnesium to enhance enzyme activity .

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a characteristic yellow color under alkaline conditions. This color change allows for the quantitative measurement of enzyme activity in various biochemical assays .

Aplicaciones Científicas De Investigación

AAA-pNA is widely used in scientific research for the study of proteolytic enzymes. Its applications span multiple fields, including:

Mecanismo De Acción

The mechanism of action of AAA-pNA involves its hydrolysis by proteolytic enzymes. The peptide bond between the phenylalanine and p-nitroaniline residues is cleaved, resulting in the release of p-nitroaniline. This process is facilitated by the active site of the enzyme, which stabilizes the transition state and lowers the activation energy required for the reaction . The molecular targets of this compound are the catalytic residues of the protease, which include serine, histidine, and aspartate in the case of serine proteases .

Comparación Con Compuestos Similares

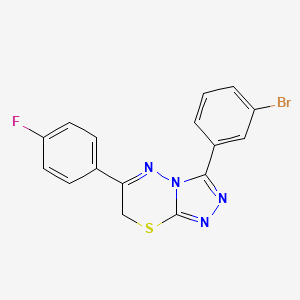

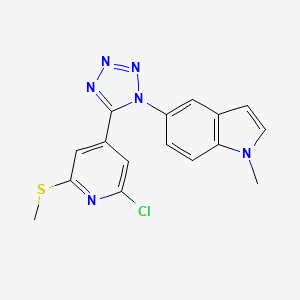

AAA-pNA is similar to other peptide substrates used in protease assays, such as:

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA): Another substrate for elastase with a similar structure but different amino acid sequence.

N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide (Suc-AAPL-pNA): A substrate for chymotrypsin with a leucine residue instead of phenylalanine.

N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide (Suc-AAPV-pNA): A substrate for elastase with a valine residue instead of phenylalanine.

The uniqueness of this compound lies in its specific amino acid sequence, which makes it a preferred substrate for certain proteases due to its optimal binding and cleavage properties .

Propiedades

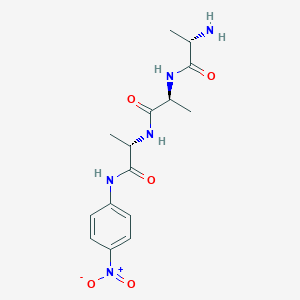

Número CAS |

60354-61-2 |

|---|---|

Fórmula molecular |

C15H21N5O5 |

Peso molecular |

351.36 g/mol |

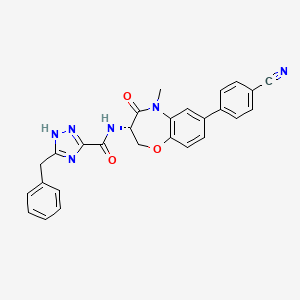

Nombre IUPAC |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C15H21N5O5/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23)/t8-,9-,10-/m0/s1 |

Clave InChI |

PNLFGUZFZPZVIB-GUBZILKMSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

SMILES canónico |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)

![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)

![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)